
1,2,3-Trichloro-4-ethynylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trichloro-4-ethynylbenzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of three chlorine atoms and one ethynyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-4-ethynylbenzene typically involves multi-step reactions starting from benzene. One common method includes:
Friedel-Crafts Acylation: Benzene undergoes acylation to introduce an acyl group.
Conversion to Alkane: The acyl group is then reduced to an alkane.
Nitration: The alkane is nitrated to introduce a nitro group.
Reduction to Amine: The nitro group is reduced to an amine.
Bromination: The amine is brominated to introduce bromine atoms.
Substitution with Chlorine: The bromine atoms are substituted with chlorine atoms to form 1,2,3-Trichlorobenzene.
Introduction of Ethynyl Group: Finally, an ethynyl group is introduced to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve the use of continuous flow reactors and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
1,2,3-Trichloro-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids.
Reduction: The chlorine atoms can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH₃) for amino substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Less chlorinated benzene derivatives.
Substitution: Hydroxyl or amino-substituted benzene derivatives.
科学的研究の応用
1,2,3-Trichloro-4-ethynylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3-Trichloro-4-ethynylbenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo electrophilic substitution. These interactions can modulate the activity of biological pathways and lead to various physiological effects .
類似化合物との比較
Similar Compounds
1,2,3-Trichlorobenzene: Similar structure but lacks the ethynyl group.
1,2,4-Trichlorobenzene: Different chlorine atom positions.
1,3,5-Trichlorobenzene: Different chlorine atom positions.
Uniqueness
1,2,3-Trichloro-4-ethynylbenzene is unique due to the presence of both chlorine atoms and an ethynyl group on the benzene ring.
特性
CAS番号 |
113110-46-6 |
|---|---|
分子式 |
C8H3Cl3 |
分子量 |
205.5 g/mol |
IUPAC名 |
1,2,3-trichloro-4-ethynylbenzene |
InChI |
InChI=1S/C8H3Cl3/c1-2-5-3-4-6(9)8(11)7(5)10/h1,3-4H |
InChIキー |
HJTVVSMAQRMOGU-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C(=C(C=C1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one](/img/structure/B14163853.png)
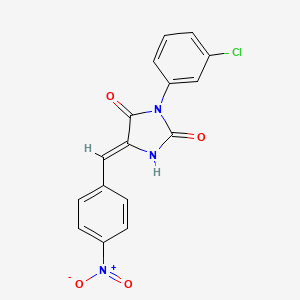
![1H-Isoindol-3-amine, N-(2-chlorophenyl)-1-[(2-chlorophenyl)imino]-, (Z)-](/img/structure/B14163858.png)
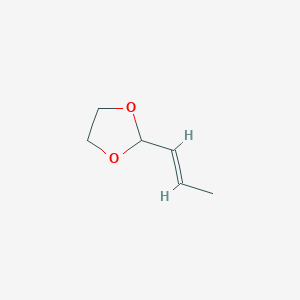
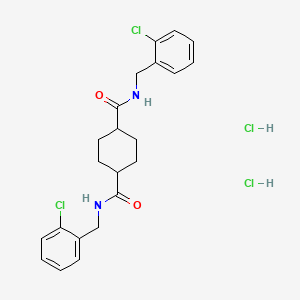
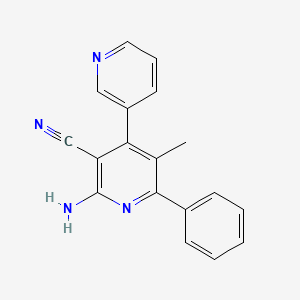
![4-bromo-2-tert-butyl-6-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B14163882.png)
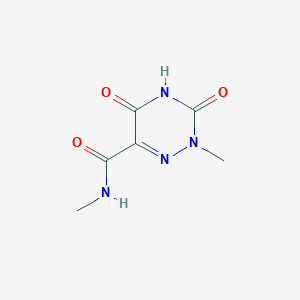
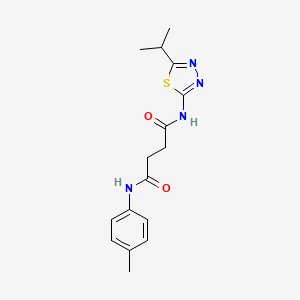
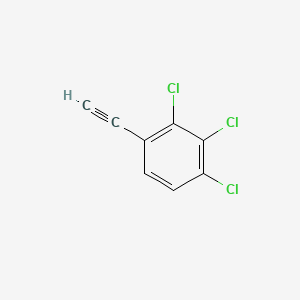
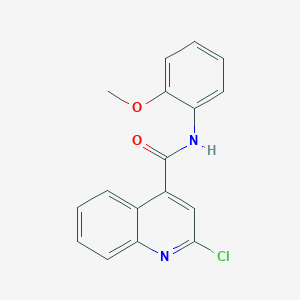


![Benzene, 4-chloro-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B14163908.png)
